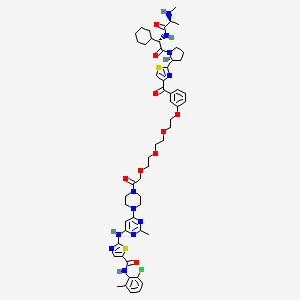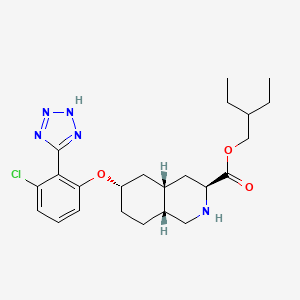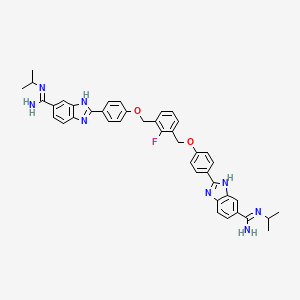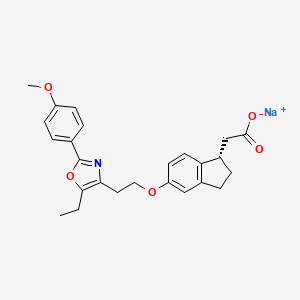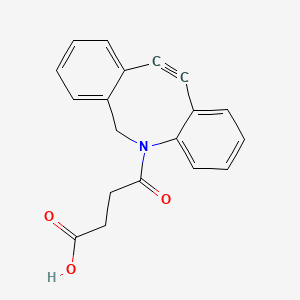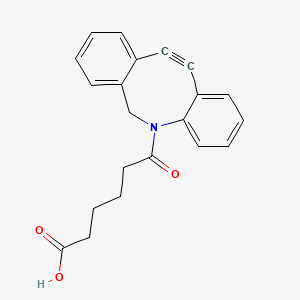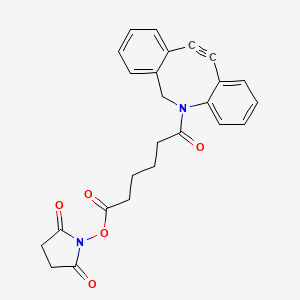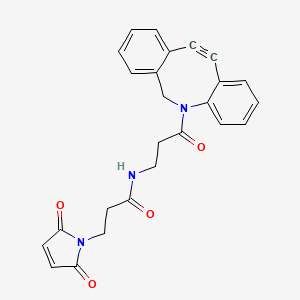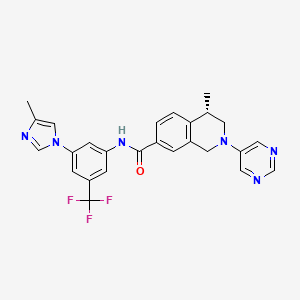
DDR-TRK-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDR-TRK-1 is a probe for the DDR and TRK kinases which inhibits colony formation, migration of Panc-1 pancreatic cancer cells, signaling and expression of fibrotic markers and fibrotic features such as hydroxproline expression in cellular and mouse models of lung fibrosis.
Wissenschaftliche Forschungsanwendungen
DNA Damage Response (DDR) in Cancer Treatment
The DNA damage response (DDR) is crucial in maintaining genomic integrity following stresses. It involves multiple signaling pathways, including cell cycle checkpoints, DNA repair, transcriptional programs, and apoptosis. DDR's role in cancer treatment is significant, especially in response to genotoxic insults by various cytotoxic agents and radiation. Checkpoint kinase 1 (Chk1), a part of DDR, contributes to all cell cycle checkpoints (G1/S, intra-S-phase, G2/M, and the mitotic spindle checkpoint) and is involved directly in DNA repair and apoptotic events. Targeting DDR pathways, particularly Chk1, is a developing strategy in cancer therapy (Dai & Grant, 2010).
DDR as a Biological Barrier Against Cancer Progression
DDR acts as an oncogene-inducible biological barrier against cancer progression. Activation of oncogenes and loss of some tumor suppressors lead to DNA replication stress and damage, triggering the DDR machinery. This response can lead to cellular senescence or death of oncogene-transformed cells, delaying or preventing tumorigenesis. However, chronic DDR activation can create selective pressure favoring malignant clones with defects in genome maintenance machinery. The concept of DDR as a tumorigenesis barrier has significant implications for cancer research and treatment (Bartek, Bártková, & Lukas, 2007).
DDR in Cellular Senescence and Organism Aging
DDR signaling is a key mechanism linking DNA damage accumulation, cell senescence, and aging. DDR activation in senescent cells leads to a proinflammatory secretory phenotype, which can create a proinflammatory environment at both local and systemic levels. This buildup of cells with activated DDR potentially fuels inflamm-aging and predisposes to age-related diseases. The interplay among DDR, cell senescence, and inflamm-aging, especially the role of senescence-associated microRNAs, is critical in understanding aging and delaying age-related disease development (Olivieri et al., 2015).
DNA Damage-Induced Cellular Senescence and Persistent DDR
Persistent DDR is associated with DNA damage-induced cellular senescence. A significant fraction of persistent DDR markers is associated with telomeric DNA in cultured cells and mammalian tissues. Damage to telomeric DNA is often irreparable and triggers persistent DDR and cellular senescence. This highlights that linear genomes are not uniformly reparable, and damaged telomeric tracts can lead to persistent DDR activation (Fumagalli et al., 2012).
Eigenschaften
CAS-Nummer |
1912357-12-0 |
|---|---|
Molekularformel |
C26H23F3N6O |
Molekulargewicht |
492.51 |
IUPAC-Name |
(4S)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m1/s1 |
InChI-Schlüssel |
CMJJZRAAQMUAFH-INIZCTEOSA-N |
SMILES |
CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DDR-TRK-1; DDRTRK-1; DDR-TRK1; DDRTRK1; DDR TRK-1; DDR-TRK 1; DDR TRK 1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




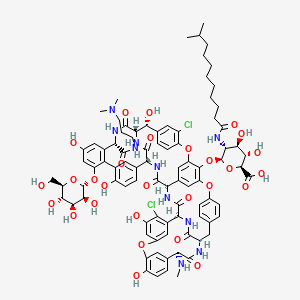

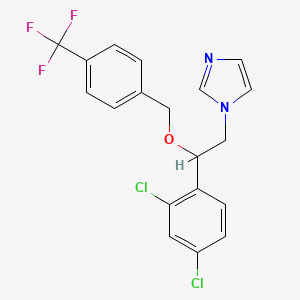
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)

